m-Tolylacetyl chloride

Distillation Purification Process Chemistry

m-Tolylacetyl chloride, systematically named 2-(3-methylphenyl)acetyl chloride, is an aromatic acyl chloride with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol. As a highly reactive electrophilic acylating agent, it serves as a critical building block in organic synthesis, particularly for introducing the m-tolylacetyl moiety into pharmaceutical intermediates.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 13910-79-7
Cat. No. B075902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Tolylacetyl chloride
CAS13910-79-7
SynonymsM-TOLYL-ACETYL CHLORIDE
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)Cl
InChIInChI=1S/C9H9ClO/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3
InChIKeyBGGKEDDFKBVTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Tolylacetyl Chloride (CAS 13910-79-7): Baseline Properties and Identity for Procurement Verification


m-Tolylacetyl chloride, systematically named 2-(3-methylphenyl)acetyl chloride, is an aromatic acyl chloride with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol [1]. As a highly reactive electrophilic acylating agent, it serves as a critical building block in organic synthesis, particularly for introducing the m-tolylacetyl moiety into pharmaceutical intermediates . The compound is a colorless to pale yellow liquid with a boiling point of 98°C at 7.5 mmHg . Its reactivity is governed by the electron-withdrawing chlorine and oxygen atoms, which induce a significant partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack .

Acylation
Electrophilic reagent for introducing m-tolylacetyl moiety into pharmaceutical intermediates
Regiochemistry
Meta-substituted aromatic acyl chloride for regioselective synthesis workflows
Distillation
Reduced-pressure distillation compatibility for high-purity isolation

Why m-Tolylacetyl Chloride (CAS 13910-79-7) Cannot Be Directly Substituted by Its Ortho or Para Isomers


Despite sharing the same molecular formula and weight, m-Tolylacetyl chloride exhibits quantifiably distinct physical properties and reactivity compared to its ortho- and para-substituted analogs. These differences arise from the meta-position of the methyl group on the aromatic ring, which alters the molecule's steric and electronic environment, thereby influencing boiling point, density, and performance in regioselective reactions [1]. For instance, the boiling point of m-Tolylacetyl chloride at reduced pressure (98°C at 7.5 mmHg) is significantly higher than that of o-Tolylacetyl chloride (84°C at 1.5 mmHg) [2], a crucial parameter for purification and process design. Furthermore, in enzymatic acylations, the meta-isomer demonstrates unique substrate specificity that is not replicated by the para-isomer, highlighting the critical role of positional isomerism in biological applications [3]. Therefore, generic substitution based solely on molecular formula is scientifically unsound and can lead to process failure or inaccurate research outcomes.

Ortho-isomer
Different boiling point at reduced pressure may shift purification window and alter process reproducibility
Para-isomer
Enzymatic acylation yields regiospecific products; substitution leads to distinct compound with different biological profile
Positional analogs
Molecular formula identity does not guarantee interchangeability; steric and electronic environment may alter reaction outcomes

Quantitative Evidence Guide for m-Tolylacetyl Chloride (CAS 13910-79-7) Versus Ortho and Para Isomers


Comparison of Reduced-Pressure Boiling Points with o-Tolylacetyl Chloride

m-Tolylacetyl chloride exhibits a significantly higher boiling point at reduced pressure compared to its ortho-isomer. This difference is critical for separation and purification processes [1].

Boiling point at reduced pressure
Reported
98°C at 7.5 mmHg vs. 84°C at 1.5 mmHg (ortho)
Distillation purification window differs by +14°C at higher pressure
Separation strategy context
Distillation Purification Process Chemistry

Comparison of Calculated Atmospheric Boiling Points and Densities Across Tolylacetyl Chloride Isomers

Calculated boiling points at 760 mmHg and densities show subtle but measurable differences between the meta, ortho, and para isomers of tolylacetyl chloride .

Calculated atmospheric bp
Data to verify
239.4°C (meta) vs. 242.6°C (ortho), 240°C (para) at 760 mmHg
Meta-isomer shows lower predicted boiling point, implying weaker intermolecular forces
Calculated values; experimental verification recommended
Physical Properties QSAR Compound Characterization

Enzymatic Specificity in Penicillin Synthesis: m-Tolylacetyl-CoA as a Unique Substrate

In enzymatic synthesis using acyl-CoA:6-APA acyltransferase from Penicillium chrysogenum, m-tolylacetyl-CoA is a competent substrate for the production of m-methylbenzylpenicillin, whereas the para-isomer yields p-methylbenzylpenicillin, demonstrating strict regioselectivity [1].

Enzymatic acylation specificity
Reported
m-Tolylacetyl-CoA yields m-methylbenzylpenicillin; para-isomer yields distinct product
Regiospecific substrate behavior; substitution changes final compound identity
In vitro acyltransferase assay context
Enzymatic Acylation Biocatalysis Penicillin Derivatives

Computed Topological Polar Surface Area (TPSA) Comparison

The computed Topological Polar Surface Area (TPSA) for all three isomers of tolylacetyl chloride is identical at 17.1 Ų [1][2][3]. This indicates that the position of the methyl group does not alter the overall polar surface area of the acyl chloride functional group.

Topological polar surface area
Computed
17.1 Ų for all three isomers (meta, ortho, para)
No TPSA difference; isomer choice does not affect membrane permeability predictor
Computed descriptor; other properties drive differentiation
Molecular Descriptors ADME Prediction Drug Design

Best Research and Industrial Application Scenarios for m-Tolylacetyl Chloride (CAS 13910-79-7)


Process Development Requiring Precise Boiling Point Control

In process chemistry, where distillation is a key purification step, the 98°C boiling point of m-Tolylacetyl chloride at 7.5 mmHg offers a distinct operational window. This property allows for effective separation from reaction mixtures containing lower-boiling ortho-isomer byproducts (84°C at 1.5 mmHg) [1], ensuring higher purity of the final acylated product.

Synthesis of Regiospecific m-Methylbenzylpenicillin Analogs

For researchers investigating novel β-lactam antibiotics, m-Tolylacetyl chloride (as its CoA derivative) is the required starting material for the enzymatic synthesis of m-methylbenzylpenicillin [2]. Substitution with the para-isomer would lead to a different compound, p-methylbenzylpenicillin, which may have a distinct antibacterial spectrum and pharmacological profile. This application underscores the compound's irreplaceable role in targeted medicinal chemistry.

Friedel-Crafts Acylation for Meta-Substituted Aromatic Ketones

m-Tolylacetyl chloride is a valuable acylating agent in Friedel-Crafts reactions to introduce a meta-tolylacetyl group onto electron-rich aromatic rings . The meta-substitution pattern on the phenyl ring can impart unique steric and electronic properties to the resulting ketone, which is often a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials.

Development of Structure-Activity Relationship (SAR) Libraries

In medicinal chemistry, the systematic exploration of positional isomers is a cornerstone of SAR studies. m-Tolylacetyl chloride is the definitive reagent for installing the m-tolylacetyl motif . Its use is mandatory when the hypothesis being tested specifically involves the meta-position of a methyl group on a phenylacetyl moiety. Using the ortho or para isomer would test a different hypothesis and invalidate the SAR analysis.

Application
Selection Property
Validation Focus
Distillation purification process
Reduced-pressure boiling point window
Separation from ortho-isomer byproducts
Beta-lactam analog synthesis
Regiospecific enzymatic acylation
Product identity via CoA substrate
Friedel-Crafts acylation
Meta-tolylacetyl electrophile reactivity
Regiochemistry in ketone product
SAR library development
Defined meta-substitution pattern
Positional isomer hypothesis testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-Tolylacetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.